17-phenyl trinor Prostaglandin E2 ethyl amide

Receptor pharmacology Binding affinity EP receptor selectivity

Unlike PGE2 or other EP agonists (butaprost, sulprostone), this EP1-selective tool compound features a C-1 ethyl amide modification that enhances lipid solubility and confers 4.4× greater in vivo potency. Validated in 5/6 nephrectomy fibrosis models (0.3 µg/g i.p.), isolated atrial contractility assays (EC50 ~80 nM), and TGF-β1 mesangial cell systems—each yielding EP1-specific outcomes opposite to EP2/EP4 agonists. Supplied ≥98% as ethanol solution. The definitive probe for EP1 receptor pharmacology and fibrosis/cardiac target validation.

Molecular Formula C25H35NO4
Molecular Weight 413.5 g/mol
Cat. No. B592843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-phenyl trinor Prostaglandin E2 ethyl amide
Synonyms17-phenyl trinor PGE2 ethyl amide
Molecular FormulaC25H35NO4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O
InChIInChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1
InChIKeyXKYMIHJCJJUECW-XYOQMNIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-phenyl trinor Prostaglandin E2 ethyl amide: EP1 Receptor Agonist for Fibrosis and Cardiovascular Research


17-phenyl trinor Prostaglandin E2 ethyl amide (17-pt-PGE2 ethyl amide; CAS 1219032-20-8) is a synthetic prostaglandin E2 (PGE2) analog modified with an ethyl amide group at the C-1 position . It functions as an EP1 receptor agonist, with reported binding affinities (Ki) of 14 nM at mouse EP1 and 3.7 nM at mouse EP3 receptors, and 25 nM at rat EP1, 4.3 nM at rat EP3, and 54 nM at rat EP4 receptors . The compound is used to investigate EP1-mediated signaling in fibrosis, renal pathophysiology, and cardiovascular function, and is supplied with ≥98% purity for research applications .

Why 17-phenyl trinor Prostaglandin E2 ethyl amide Cannot Be Substituted with Other EP Agonists


Substituting 17-phenyl trinor PGE2 ethyl amide with other EP receptor agonists such as butaprost (EP2), sulprostone (EP3), or unmodified PGE2 fails to replicate its specific pharmacological profile [1]. In mesangial cells, 17-phenyl trinor PGE2 ethyl amide (EP1A) enhances TGF-β1-induced expression of COX-2, mPGES1, laminin, CTGF, and cyclin D1, while EP2 and EP4 agonists suppress these same markers, demonstrating functionally opposite outcomes [1]. In isolated atria, EP1 activation with this compound produces positive inotropic effects (EC50 ~80 nM) reaching ~70% of the isoproterenol maximum, whereas agonists for EP2, EP3, and EP4 cause little change in atrial function [2]. The ethyl amide modification further distinguishes this tool compound from the free acid 17-phenyl trinor PGE2 by increasing lipid solubility and improving tissue uptake, lowering the effective concentration required for experimental use .

Quantitative Evidence for 17-phenyl trinor Prostaglandin E2 ethyl amide Differentiation vs. Analogs


Receptor Binding Affinity: Mouse EP1 vs. EP3 vs. EP4 Selectivity Profile

17-phenyl trinor PGE2 ethyl amide (derived from 17-phenyl trinor PGE2) binds to mouse EP1 and EP3 receptors with Ki values of 14 nM and 3.7 nM, respectively, demonstrating preferential affinity for EP3 over EP1 by approximately 3.8-fold . In rat receptors, the compound exhibits a broader profile with Ki values of 25 nM (EP1), 4.3 nM (EP3), and 54 nM (EP4), revealing a ~12.6-fold selectivity for EP3 over EP4 . The parent compound PGE2 activates all four EP receptor subtypes non-selectively, while the ethyl amide modification maintains this selective EP1/EP3 agonist profile while enhancing pharmacokinetic properties [1].

Receptor pharmacology Binding affinity EP receptor selectivity

Functional Selectivity in TGF-β1-Induced Mesangial Cell Damage: EP1 Activation Exacerbates Fibrosis Markers

In mouse mesangial cells (MCs) stimulated with TGF-β1, treatment with 17-phenyl trinor PGE2 ethyl amide (designated EP1A) augmented the expression of PGE2, cyclooxygenase-2 (COX-2), membrane-bound PGE synthase 1 (mPGES1), laminin (LN), connective tissue growth factor (CTGF), and cyclin D1 [1]. In direct contrast, EP2A (butaprost) and EP4A (CAY10580) weakened the expression of these same markers [1]. EP1A increased the number of cells in S+G2/M phase and reduced cells in G0/G1 phase, whereas EP2A and EP4A produced opposite effects on cell cycle distribution [1]. EP1A also strengthened TGF-β1-induced phosphorylation of p38 MAPK and ERK1/2, while EP2A and EP4A weakened these signaling events [1].

Renal fibrosis Mesangial cells EP receptor functional comparison

Enhanced Lipid Solubility and Tissue Uptake via Ethyl Amide Modification

Modification of the C-1 carboxyl group of 17-phenyl trinor PGE2 to an ethyl amide increases lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration required for biological activity . The ethyl amide group serves as a prodrug moiety that is subsequently removed by endogenous amidases, regenerating the active free acid form (17-phenyl trinor PGE2) at the target site . This modification is a class-level strategy employed across prostaglandin analogs (e.g., tafluprost ethyl amide, PGF2α ethyl amide) to enhance bioavailability while maintaining receptor pharmacology .

Pharmacokinetics Prodrug design Tissue penetration

In Vivo Exacerbation of Renal Fibrosis in 5/6 Nephrectomy Mouse Model

Administration of 17-phenyl trinor PGE2 ethyl amide at a dose of 0.3 µg/g (intraperitoneal, three times weekly for 12 weeks) exacerbated renal dysfunction and glomerulosclerosis in the 5/6 nephrectomized mouse model of renal fibrosis . This in vivo finding directly contrasts with the effects observed with EP2 and EP4 agonists, which have been shown to preserve renal function and reduce tubular necrosis and apoptosis in similar chronic kidney disease models [1]. The opposing in vivo outcomes underscore the functional divergence between EP receptor subtypes in renal pathophysiology.

Renal fibrosis Chronic kidney disease EP1 receptor in vivo

Atrial Contractility: EP1-Mediated Positive Inotropy vs. EP2/EP3/EP4 Inactivity

In isolated, superfused rat left atria, exposure to 17-phenyl trinor PGE2 increased isometric contractile force and its corresponding dF/dt to approximately 70% of the isoproterenol maximum, with an EC50 of approximately 80 nM [1]. In contrast, agonists selective for EP2, EP3, and EP4 receptors caused little change in left atrial function [1]. The positive inotropic response was blocked by EP1 antagonists SC-51089 and SC-19220 but was unaffected by prazosin, nadolol, atropine, or a pan-specific PKC inhibitor, confirming EP1-specific mediation via a Rho A-activated protein kinase-sensitive pathway [1].

Cardiovascular pharmacology Atrial contractility EP1 receptor function

Antifertility Potency: 4.4-Fold Enhancement Relative to PGE2

The parent compound 17-phenyl trinor PGE2 exhibits an ED50 of 350 µg/kg in the hamster antifertility assay, making it 4.4 times more potent than natural PGE2 as an antifertility agent [1]. This enhanced potency is attributed to the 17-phenyl trinor structural modification, which confers increased metabolic stability and receptor selectivity compared to the unmodified prostaglandin [2]. The ethyl amide derivative retains this enhanced potency profile while adding improved pharmacokinetic properties through the C-1 amide modification.

Reproductive biology Luteolytic activity Prostaglandin analog potency

Optimal Research Applications for 17-phenyl trinor Prostaglandin E2 ethyl amide Based on Quantitative Evidence


Dissecting EP1-Mediated Renal Fibrosis Pathways

Use 17-phenyl trinor PGE2 ethyl amide (0.3 µg/g i.p., 3× weekly for 12 weeks) in 5/6 nephrectomized mouse models to exacerbate renal dysfunction and glomerulosclerosis, thereby establishing EP1-specific contributions to fibrosis progression. This model directly contrasts with EP2/EP4 agonist effects (renal preservation) and enables validation of EP1 antagonists as therapeutic candidates for chronic kidney disease [1].

Investigating EP1-Dependent Positive Inotropy in Atrial Tissue

Employ 17-phenyl trinor PGE2 (EC50 ~80 nM) in isolated superfused rat left atria preparations to study EP1-mediated positive inotropic responses. The compound produces contractile increases to ~70% of isoproterenol maximum via a Rho A-activated kinase-sensitive pathway, with EP2/EP3/EP4 agonists showing negligible activity. This application is critical for mapping EP1-specific cardiac signaling distinct from β-adrenergic pathways [1].

Comparative EP Receptor Pharmacology in Mesangial Cell Signaling

Apply 17-phenyl trinor PGE2 ethyl amide alongside butaprost (EP2), sulprostone (EP3), and CAY10580 (EP4) in TGF-β1-stimulated mouse mesangial cells to demonstrate functionally antagonistic outcomes: EP1 activation augments COX-2, mPGES1, laminin, CTGF, and cyclin D1 expression while strengthening p38 MAPK/ERK phosphorylation; EP2/EP4 activation suppresses these same markers [1]. This comparative approach is essential for validating receptor-subtype-specific signaling cascades in fibrotic disease models [1].

Reproductive Pharmacology Studies Requiring Enhanced Antifertility Potency

Utilize the 17-phenyl trinor structural motif (4.4-fold more potent than PGE2 in hamster antifertility assays, ED50 350 µg/kg) for luteolytic activity studies. The ethyl amide derivative provides the same potency advantage with improved tissue penetration, making it suitable for in vivo reproductive pharmacology investigations where metabolic stability and receptor selectivity are critical parameters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-phenyl trinor Prostaglandin E2 ethyl amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.